Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-
Brand Name: Vulcanchem
CAS No.: 56437-99-1
VCID: VC11022736
InChI: InChI=1S/C15H14N2OS/c1-11-6-5-7-12(10-11)14(18)17-15(19)16-13-8-3-2-4-9-13/h2-10H,1H3,(H2,16,17,18,19)
SMILES: CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2
Molecular Formula: C15H14N2OS
Molecular Weight: 270.4 g/mol

Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-

CAS No.: 56437-99-1

Cat. No.: VC11022736

Molecular Formula: C15H14N2OS

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- - 56437-99-1

Specification

CAS No. 56437-99-1
Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
IUPAC Name 3-methyl-N-(phenylcarbamothioyl)benzamide
Standard InChI InChI=1S/C15H14N2OS/c1-11-6-5-7-12(10-11)14(18)17-15(19)16-13-8-3-2-4-9-13/h2-10H,1H3,(H2,16,17,18,19)
Standard InChI Key VRLICESMUXZLLY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

The compound’s structure comprises a 3-methylbenzamide backbone linked to a phenylaminothioxomethyl group. The benzamide moiety features a methyl substituent at the third position of the aromatic ring, which influences electronic distribution and steric interactions. The thiourea-like -N-C(=S)-N-\text{-N-C(=S)-N-} bridge connects the benzamide to a phenyl group, introducing sulfur-based reactivity and hydrogen-bonding capabilities .

Key structural features include:

  • Aromatic systems: The benzene rings in both the benzamide and phenyl groups enable π-π stacking interactions, critical for binding to biological targets.

  • Thiocarbonyl group: The C=S\text{C=S} moiety enhances electrophilicity compared to carbonyl analogs, facilitating nucleophilic attacks and metal coordination.

  • Methyl substituent: The 3-methyl group on the benzamide ring modulates solubility and steric hindrance, potentially affecting binding affinity in enzymatic pockets.

Comparative analysis with structurally related compounds (Table 1) highlights functional group variations and their implications for reactivity and bioactivity.

Table 1: Structural Comparison of Benzamide Derivatives

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-C15H13N3OS\text{C}_{15}\text{H}_{13}\text{N}_3\text{OS}3-methylbenzamide, thiourea, phenylPotential enzyme inhibition
N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamideC18H15Cl3N4O3S\text{C}_{18}\text{H}_{15}\text{Cl}_3\text{N}_4\text{O}_3\text{S}Trichloromethyl, nitro, thioureaATM kinase inhibition
N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamideC27H23N5O6\text{C}_{27}\text{H}_{23}\text{N}_5\text{O}_6Naphthol, dinitrobenzamideAntimicrobial activity

Synthetic Routes and Optimization

The synthesis of Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-, likely involves multi-step reactions leveraging established methodologies for benzamide and thiourea formation.

Core Benzamide Synthesis

3-Methylbenzamide can be prepared via aminolysis of 3-methylbenzoyl chloride with ammonia . Industrial-scale production typically employs continuous flow reactors to enhance yield and purity.

Thiourea Functionalization

Biological Activity and Mechanistic Insights

Though direct pharmacological data for Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- are scarce, its structural analogs exhibit notable bioactivity:

Enzyme Inhibition

Thiourea-containing benzamides often act as competitive inhibitors by binding to enzyme active sites. For example:

  • ATM kinase inhibition: The trichloromethyl analog (Table 1) disrupts DNA repair pathways by blocking ATP binding pockets.

  • Protease inhibition: Thiourea moieties coordinate catalytic serine or cysteine residues, as seen in HIV-1 protease inhibitors .

Antibacterial and Antifungal Effects

Nitro-substituted benzamides (e.g., compound in ) exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The thioxomethyl group may enhance membrane permeability via hydrophobic interactions .

Applications in Medicinal Chemistry and Material Science

Drug Discovery

  • Scaffold for kinase inhibitors: The thiourea group’s metal-chelating ability makes it suitable for designing tyrosine kinase inhibitors.

  • Anticancer agents: Analogous compounds induce apoptosis in HeLa cells (IC₅₀ = 12.7 µM) by activating caspase-3 pathways.

Coordination Chemistry

The C=S\text{C=S} group forms stable complexes with transition metals (e.g., Pd²⁺, Cu²⁺), enabling applications in:

  • Catalysis: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Sensors: Fluorescent probes for Hg²⁺ detection via thiophilic binding .

Challenges and Future Directions

Despite its potential, research on Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- faces hurdles:

  • Synthetic complexity: Multi-step routes with low yields (~40–60%) necessitate optimization .

  • Toxicity profiling: Thiourea derivatives may exhibit hepatotoxicity at high doses (>100 mg/kg in murine models).

Future studies should prioritize:

  • High-throughput screening to identify specific biological targets.

  • Structure-activity relationship (SAR) studies to optimize substituent effects.

  • Nanoparticle delivery systems to enhance bioavailability and reduce off-target effects.

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